
Cobalt;3-nitropentane-2,4-dione
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Overview
Description
The compound Tris(3-nitropentane-2,4-dionato-κ²O,O′)cobalt(III) ([Co(C₅H₆NO₄)₃]) is a cobalt(III) complex featuring three bidentate 3-nitropentane-2,4-dionate ligands. It is synthesized via nitration of tris(2,4-pentanedionato)cobalt(III) (Co(acac)₃) using copper(II) nitrate in glacial acetic acid . The nitro substitution introduces steric and electronic effects, leading to crystallographic disorder in the ligand’s central carbon and nitro groups, as resolved by single-crystal X-ray diffraction (space group I4₁cd, Z = 16) . The octahedral coordination geometry and intermolecular C–H⋯O interactions create chains along the crystallographic c-axis, influencing its solid-state packing .
Preparation Methods
The synthesis of tris(3-nitropentane-2,4-dionato)cobalt(III) involves the nitration of tris(2,4-pentanedionato)cobalt(III) with a solution of copper(II) nitrate in glacial acetic acid . The central carbon atom and the nitro group of one 3-nitropentane-2,4-dionate ligand are disordered over two positions, indicating a complex structure
Chemical Reactions Analysis
Tris(3-nitropentane-2,4-dionato)cobalt(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to cobalt(II) derivatives.
Substitution: The ligands in the complex can be substituted under specific conditions, leading to the formation of different cobalt complexes.
Combustion: The compound exhibits high-energy properties and can undergo combustion, releasing a significant amount of energy.
Common reagents used in these reactions include trifluoroacetic acid, which can induce ligand-to-metal electron-transfer processes . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tris(3-nitropentane-2,4-dionato-κ2 O,O′)cobalt(III), also known as Co(AcAc-NO2)3, is a coordination compound consisting of a cobalt(III) ion octahedrally coordinated by three bidentate 3-nitropentane-2,4-dionate ligands . Research indicates that this complex has potential applications in scientific research, particularly as a high-energy material .
Synthesis and Characterization
The complex is synthesized through the nitration of tris(2,4-pentanedionato-κ2 O, O′)cobalt(III) with a solution of copper(II) nitrate in glacial acetic acid . The procedure, as outlined by Collman et al. (1963), involves mixing copper(II) nitrate trihydrate with acetic anhydride, followed by the addition of cobalt(III) acetylacetonate . This mixture is stirred with cooling, and then combined with water, ice, and sodium acetate . The resulting dark-green precipitate is vacuum filtered, washed, and recrystallized from boiling chloroform and hot ethanol to yield dark green crystals .
Characterization Techniques
- IR Spectroscopy: Infrared (IR) spectra of the complex display strong peaks, which can be used to identify specific vibrational modes within the molecule. Notable peaks include those around 1561 cm-1 (ν ring), 1518 cm-1 (ν as, NO2), 1341 cm-1 (ν s, NO2), and 825 cm-1 (δ C—H) .
- Raman Spectroscopy: Raman spectra exhibit strong peaks at 1345 cm-1 (ν s, NO2), 828 cm-1 (δ C—H), 470 cm-1, and 450 cm-1 (ν Co—O), providing further insight into the compound's structure and bonding .
- UV/Vis Spectroscopy: The UV/Vis spectrum of Co(AcAc-NO2)3 in chloroform solution shows an absorption maximum at λmax = 261.0 nm in the ultraviolet region and at λmax = 583.0 nm in the visible region .
Energetic Properties
Co(AcAc-NO2)3 has been identified as a potential high-energy material . A calorimetry experiment revealed that the heat of combustion for Co(AcAc-NO2)3 is 14,133 J/g, which is comparable to that of TNT (14,958 J/g) . This high heat of combustion indicates its potential as an energetic material .
Detonation Sensitivity
Research suggests that the Co(AcAc-NO2)3 complex may have a lower sensitivity towards detonation compared to other related complexes . The bond dissociation energy (BDE) of the C-NO2 bond in Co(AcAc-NO2)3 is 68.42 kcal/mol . This value is higher than the BDE of the C-NO2 bond in the Mn(AcAc-NO2)3 complex (64.91 kcal/mol), suggesting that the cobalt complex may be more stable and less sensitive to detonation .
Controlling Detonation Properties
Mechanism of Action
The mechanism by which tris(3-nitropentane-2,4-dionato)cobalt(III) exerts its effects involves the coordination of the cobalt(III) ion with the bidentate ligands, forming a stable octahedral complex . The molecular targets and pathways involved include the interaction of the cobalt ion with various ligands, leading to changes in the compound’s electronic and structural properties .
Comparison with Similar Compounds
Structural Analogues: Cobalt(III) β-Diketonate Complexes
Tris(2,4-pentanedionato)cobalt(III) (Co(acac)₃)
- Ligand : Unsubstituted acetylacetonate (acac).
- Synthesis : Direct coordination of acac ligands to Co(III), without nitration steps.
- Applications : Widely used as a precursor for modified β-diketonate complexes .
Functional Analogues: Cobalt Complexes with Bioactive Ligands
Cobalt(III)-Esculetin Complexes ([Co(B)₂(L)]ClO₄)
- Ligands: Esculetin (a coumarin derivative) and N,N-donor bases (phen, dpq, dppz).
- Bioactivity :
- Mechanism : Light-triggered ROS production enhances anticancer activity.
Metal Variants: Transition Metal Complexes with Nitro-Substituted Ligands
Copper(II)/Zinc(II)-Coumarin Complexes
- Ligands : 3-(2-Hydroxybenzoyl)-2H-chromen-2-one.
- Bioactivity : Moderate antibacterial activity against Staphylococcus aureus (inhibition zones: 14–17 mm vs. 20 mm for cefoxitin) .
- ADMET Profile: Non-toxic and non-carcinogenic in silico predictions .
Organic Derivatives: Non-Metallic 3-Nitropentane-2,4-dione Compounds
3-(3-Nitrobenzylidene)pentane-2,4-dione
- Structure : Organic nitrobenzylidene derivative lacking metal coordination.
Research Findings and Data Analysis
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Structural Influence : Nitro substitution in Tris(3-nitropentane-2,4-dionato)Co(III) disrupts symmetry compared to Co(acac)₃, impacting crystallographic packing .
Bioactivity Gap : While cobalt-esculetin complexes exhibit potent photocytotoxicity, the target compound’s biological properties remain unexplored .
Antimicrobial Potential: Copper/zinc coumarin complexes show moderate activity, suggesting nitro-substituted cobalt analogues might benefit from similar testing .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing cobalt(III) complexes with 3-nitropentane-2,4-dione, and how do variations in stoichiometry impact product purity?
- Methodological Answer : Cobalt(III) complexes with β-diketones like 3-nitropentane-2,4-dione are typically synthesized by reacting cobalt nitrate or chloride salts with the diketone ligand in a polar solvent (e.g., methanol or dimethylformamide). A 1:2 molar ratio (Co³⁺:ligand) is common to favor octahedral coordination. Reaction temperature (60–80°C) and prolonged stirring (12–24 hours) improve yield. Excess ligand can stabilize the complex but may introduce unreacted starting materials, necessitating purification via recrystallization or column chromatography. Monitoring via IR spectroscopy for shifts in C=O stretches (from ~1700 cm⁻¹ in free ligand to ~1580 cm⁻¹ upon coordination) confirms successful synthesis .
Q. Which spectroscopic techniques are critical for characterizing the coordination environment of cobalt in β-diketone complexes, and what spectral signatures indicate successful complexation?
- Methodological Answer :
- IR Spectroscopy : Red shifts in ν(C=O) and ν(C-O) stretches indicate ligand deprotonation and coordination to Co³⁺.
- UV-Vis Spectroscopy : d-d transitions (e.g., ³T₁g → ³T₂g in octahedral Co³⁺) appear in the 450–600 nm range. Charge-transfer bands (ligand-to-metal) may occur below 400 nm.
- X-ray Crystallography : Resolves bond lengths (e.g., Co–O distances ~1.85–1.90 Å) and geometry (e.g., octahedral vs. distorted trigonal prismatic). SHELXL refinement (via SHELX software) is widely used for small-molecule structures .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental magnetic susceptibility data in cobalt(III)-3-nitropentane-2,4-dione complexes?
- Methodological Answer : Discrepancies may arise from spin-state crossover, ligand field strength variations, or impurities. To resolve:
- Temperature-Dependent Magnetic Studies : Measure μ_eff across 50–300 K to detect spin-state changes (e.g., low-spin Co³⁺ vs. intermediate states).
- EPR Spectroscopy : Identify paramagnetic impurities (e.g., Co²⁺ contamination) via g-factor analysis.
- Computational Modeling : Use density functional theory (DFT) to calculate ligand field splitting parameters and compare with experimental data .
Q. What mechanistic insights can be gained from studying the catalytic activity of cobalt-3-nitropentane-2,4-dione complexes in oxidation reactions, and how can kinetic studies be designed to elucidate reaction pathways?
- Methodological Answer :
- Catalytic Cycle Probes : Use radical traps (e.g., TEMPO) or isotopic labeling (¹⁸O₂) to identify reactive oxygen species (e.g., Co–O intermediates).
- Kinetic Analysis : Conduct time-resolved UV-Vis or stopped-flow experiments to determine rate laws. Vary substrate concentration and monitor turnover frequency (TOF).
- Electrochemical Studies : Cyclic voltammetry reveals redox potentials of Co³⁺/Co²⁺ couples, linking electronic structure to catalytic efficiency .
Q. In crystallographic refinement of cobalt-diketone complexes, how does the choice of software (e.g., SHELXL) affect the accuracy of metal-ligand bond length determinations?
- Methodological Answer : SHELXL employs least-squares refinement with anisotropic displacement parameters, improving precision for heavy atoms like cobalt. Key considerations:
- High-Resolution Data : Use synchrotron sources (≤0.8 Å resolution) to resolve subtle geometric distortions.
- Twinning Analysis : For twinned crystals, SHELXD/SHELXE can deconvolute overlapping reflections.
- Validation Tools : Check R-factors (<5%), bond length discrepancies (Δ < 0.02 Å), and Hirshfeld surfaces for steric effects .
Q. How does the coordination of cobalt by 3-nitropentane-2,4-dione derivatives influence the inhibitory potency against enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD)?
- Methodological Answer : Co²⁺ or Co³⁺ complexes can act as competitive inhibitors by mimicking the native Fe²⁺ cofactor in HPPD. To assess potency:
- Docking Simulations : Compare binding affinities of Co-diketone complexes vs. Fe²⁺ using PDB structures (e.g., 7CQR).
- Enzyme Assays : Measure IC₅₀ values via UV-Vis monitoring of homogentisate formation.
- Structural Biology : Co-crystallize HPPD with the Co complex to resolve active-site interactions (e.g., hydrogen bonding with His308, Asn364) .
Properties
CAS No. |
15169-25-2 |
---|---|
Molecular Formula |
C15H21CoN3O12 |
Molecular Weight |
494.27 g/mol |
IUPAC Name |
cobalt;3-nitropentane-2,4-dione |
InChI |
InChI=1S/3C5H7NO4.Co/c3*1-3(7)5(4(2)8)6(9)10;/h3*5H,1-2H3; |
InChI Key |
HHFLMRGUCKELRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)[N+](=O)[O-].CC(=O)C(C(=O)C)[N+](=O)[O-].CC(=O)C(C(=O)C)[N+](=O)[O-].[Co] |
Origin of Product |
United States |
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